4-Pyridinamine,3-nitro-, 1-oxide
Description
Contextual Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic chemistry. rsc.orgsemanticscholar.org Their unique N-O functionality acts as an electron donor, influencing the reactivity of the pyridine ring. arkat-usa.org This property makes them valuable as synthetic intermediates, protecting groups, and even catalysts in various chemical reactions. arkat-usa.org Furthermore, the N-oxide group can be a source of oxygen in oxidation reactions and can direct the substitution pattern on the pyridine ring, making them versatile tools for synthetic chemists. arkat-usa.orgwikipedia.org
Historical Perspectives on Nitropyridine Derivatives
The journey of nitropyridine derivatives dates back several decades, with early research focusing on their synthesis and basic reactivity. google.com The nitration of pyridines, a key step in the synthesis of many of these compounds, has been a subject of extensive study. chempanda.comjmu.edu Over the years, the development of more efficient and selective nitration methods has expanded the library of available nitropyridine derivatives, including those with additional functional groups. nih.gov This has, in turn, opened up new avenues for their application in various fields of chemical research.
Structural and Electronic Characteristics of 4-Pyridinamine, 3-nitro-, 1-oxide
The structure of 4-Pyridinamine, 3-nitro-, 1-oxide is characterized by a pyridine ring substituted with an amino group at the 4-position, a nitro group at the 3-position, and an N-oxide functional group. This specific arrangement of functional groups significantly influences its electronic properties and, consequently, its chemical behavior. The electron-withdrawing nitro group and the electron-donating amino and N-oxide groups create a unique electronic environment within the molecule.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 4-Pyridinamine, 3-nitro-, 1-oxide | C₅H₄N₄O₃ | 170.11 | Amino, nitro, and N-oxide groups on a pyridine ring. |
| 4-Nitropyridine (B72724) 1-oxide | C₅H₄N₂O₃ | 140.10 | Nitro and N-oxide groups on a pyridine ring. nih.govwikipedia.org |
| 4-Aminopyridine (B3432731) N-oxide | C₅H₆N₂O | 110.11 | Amino and N-oxide groups on a pyridine ring. scbt.com |
| 4-Amino-3-nitropyridine (B158700) | C₅H₄N₄O₂ | 154.11 | Amino and nitro groups on a pyridine ring. chembk.com |
This table is generated based on available data and may not be exhaustive.
The presence of both electron-donating and electron-withdrawing groups leads to a complex interplay of electronic effects. The N-oxide group, while generally electron-donating, can also act as an electron acceptor depending on the reaction conditions. researchgate.net This dual nature, combined with the strong electron-withdrawing effect of the nitro group and the electron-donating nature of the amino group, makes 4-Pyridinamine, 3-nitro-, 1-oxide a molecule with rich and varied reactivity.
Overview of Research Trajectories for 4-Pyridinamine, 3-nitro-, 1-oxide
Current research on 4-Pyridinamine, 3-nitro-, 1-oxide and related compounds is primarily focused on their utility as building blocks in organic synthesis. The presence of multiple functional groups allows for a wide range of chemical transformations, leading to the synthesis of more complex heterocyclic compounds. For instance, the nitro group can be reduced to an amino group, while the amino group can be further functionalized. The N-oxide can be deoxygenated or can direct further substitutions on the pyridine ring. These transformations open the door to creating a diverse array of molecules with potential applications in medicinal chemistry and materials science.
Current Gaps and Future Directions in 4-Pyridinamine, 3-nitro-, 1-oxide Studies
While the synthetic utility of 4-Pyridinamine, 3-nitro-, 1-oxide is being explored, there remain significant gaps in our understanding of this compound. Detailed mechanistic studies of its reactions are needed to fully harness its synthetic potential. Furthermore, a comprehensive investigation of its physical and chemical properties, such as its photophysical and electrochemical behavior, could reveal novel applications.
Future research could focus on the following areas:
Development of novel synthetic methodologies: Exploring new and efficient ways to synthesize and functionalize 4-Pyridinamine, 3-nitro-, 1-oxide.
Exploration of catalytic applications: Investigating the potential of this compound and its derivatives as catalysts or ligands in organometallic catalysis.
Materials science applications: Studying its potential use in the development of new materials with interesting optical or electronic properties.
Computational studies: Employing theoretical calculations to gain deeper insights into its electronic structure and reactivity, which can guide future experimental work.
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-nitropyridin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3,6,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNIRGLKZORSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=N)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296754, DTXSID50920421 | |
| Record name | NSC111292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89317-24-8, 90389-16-5 | |
| Record name | NSC111292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC111292 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Imino-3-nitropyridin-1(4H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Pyridinamine, 3 Nitro , 1 Oxide and Its Precursors
Classical Routes for Pyridine (B92270) N-Oxidation
The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. The N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, often with different regiochemical outcomes compared to the parent pyridine.
Direct N-Oxidation of 4-Pyridinamine, 3-nitro-
The direct N-oxidation of 4-amino-3-nitropyridine (B158700) to furnish 4-Pyridinamine, 3-nitro-, 1-oxide presents significant chemical challenges. The pyridine nitrogen's nucleophilicity is substantially diminished by the presence of the strongly electron-withdrawing nitro group at the C3 position. Furthermore, typical N-oxidation reactions are often performed in acidic media, which would lead to the protonation of the pyridine nitrogen, further deactivating it towards electrophilic attack by the oxidizing agent.
The 4-amino group, being electron-donating, can increase the electron density of the ring, but under acidic conditions, it is also likely to be protonated to form an ammonium (B1175870) salt, which would act as a deactivating, electron-withdrawing group. Another potential complication is the possibility of competitive oxidation of the exocyclic amino group. Due to these deactivating factors and potential side reactions, the direct N-oxidation of 4-amino-3-nitropyridine is not a commonly employed synthetic route. A more viable strategy involves the N-oxidation of a pyridine precursor prior to the introduction of the final functional groups.
Regioselectivity and Optimization of N-Oxidation Conditions
The N-oxidation of substituted pyridines is a well-established process, with the reaction's efficiency being highly dependent on the nature of the substituents and the choice of oxidizing agent. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂) in acetic acid or in the presence of a catalyst.
Electron-donating groups on the pyridine ring generally facilitate N-oxidation by increasing the nucleophilicity of the ring nitrogen. Conversely, electron-withdrawing groups hinder the reaction. biosynth.com The optimization of reaction conditions is crucial for achieving high yields, especially with deactivated substrates. This can involve using stronger oxidizing systems or catalysts. For instance, methyltrioxorhenium (MTO) has been shown to be an effective catalyst for the N-oxidation of pyridines with 30% aqueous H₂O₂, providing high yields even for pyridines with varied electronic properties. baranlab.org Another approach involves the use of titanosilicate catalysts like Ti-MWW with hydrogen peroxide, which has demonstrated high activity and selectivity for pyridine N-oxidation. clockss.org
Table 1: Common Reagents and Conditions for Pyridine N-Oxidation
| Oxidizing Agent | Catalyst/Solvent | Substrate Type | Reference |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | General Pyridines | baranlab.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ | Pyridines with aliphatic amines | biosynth.com |
| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Electronically diverse pyridines | baranlab.org |
| Hydrogen Peroxide (H₂O₂) | Ti-MWW | General Pyridines | clockss.org |
Strategies for Introducing the Nitro Group into Pyridine Scaffolds
Electrophilic Nitration of Pyridine Derivatives
Electrophilic nitration is the most direct method for introducing a nitro group onto a pyridine ring. The pyridine ring itself is electron-deficient and less reactive towards electrophilic substitution than benzene; these reactions often require harsh conditions. However, the presence of activating groups, such as an amino group, can facilitate the reaction.
A well-documented procedure for the synthesis of 4-amino-3-nitropyridine involves the direct nitration of 4-aminopyridine (B3432731). researchgate.net In this method, 4-aminopyridine is dissolved in concentrated sulfuric acid and treated with fuming nitric acid at low temperatures. The amino group at the C4 position is a powerful ortho-, para-director. Under the strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which strongly deactivates the ring, particularly at the C2 and C4 positions. However, the C4-amino group directs the incoming electrophile (nitronium ion, NO₂⁺) to the C3 position (ortho to the amino group), resulting in the desired product. researchgate.net
An alternative and highly effective strategy is the nitration of pyridine-N-oxide. The N-oxide functional group activates the pyridine ring towards electrophilic substitution, particularly at the C4 position. harvard.edu The reaction of pyridine-N-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid proceeds under vigorous conditions to yield 4-nitropyridine-N-oxide with high selectivity. harvard.edu This product is a versatile intermediate, as the nitro group can be subsequently reduced to an amino group, and the N-oxide can be retained or removed as needed.
Table 2: Electrophilic Nitration of Pyridine Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Aminopyridine | Fuming HNO₃, H₂SO₄ | 4-Amino-3-nitropyridine | 70% | researchgate.net |
| Pyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | >90% |
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and directs deprotonation to the adjacent ortho-position. The resulting organolithium intermediate can then be trapped with a suitable electrophile.
For pyridine scaffolds, common DMGs include carbamates, amides, and methoxy groups. The use of a DMG is often necessary to overcome the propensity of organolithium reagents to add nucleophilically to the C=N bond of the pyridine ring. While DoM is widely used to introduce a variety of electrophiles (e.g., halogens, silyl groups, carbonyls), its application for the direct introduction of a nitro group by quenching with a nitrating agent is less common. The high reactivity of the lithiated intermediate with typical nitrating agents can lead to complex reaction mixtures and side products. Therefore, while a powerful method for C-H functionalization, it is not a standard route for the synthesis of nitropyridines compared to electrophilic nitration.
Synthetic Approaches to the Aminopyridine Framework
The aminopyridine scaffold is a crucial building block for a vast array of more complex heterocyclic compounds. Its synthesis is typically achieved through two primary routes: the amination of pre-functionalized halopyridines or the reduction of readily accessible nitropyridines.
The substitution of a halogen atom on the pyridine ring with an amino group is a fundamental method for constructing aminopyridines. This transformation can be accomplished through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.
In SNAr reactions, the reactivity of the halopyridine is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups on the ring. Fluoropyridines are generally more reactive than chloropyridines toward nucleophiles researchgate.net. The reaction of 2-halopyridines with various amines can be facilitated under different conditions. For instance, reactions may be carried out at elevated temperatures, sometimes with the assistance of metal catalysts or under milder, catalyst-free conditions using specific activating reagents nih.gov. One approach involves activating 2-mercaptopyridine to form a cyclic dihydrothiazolopyridinium salt, which then readily reacts with primary or secondary amines at 50 °C in DMSO to yield the corresponding 2-aminopyridines nih.gov.
Transition metal catalysis, particularly the Buchwald-Hartwig amination, offers a powerful and versatile alternative for forging the C-N bond. This method uses palladium catalysts to couple halopyridines with a wide range of amine nucleophiles under relatively mild conditions, showing broad functional group tolerance nih.gov. Copper-catalyzed systems have also been developed for these substitutions nih.gov.
Table 1: Comparison of Amination Methods for Halopyridines
| Method | Halogen Reactivity | Catalyst/Reagents | Conditions | Advantages |
|---|---|---|---|---|
| SNAr | F > Cl > Br > I | Base (e.g., K2CO3), Amine | High Temperature | Catalyst-free, cost-effective for activated substrates. |
| Buchwald-Hartwig | I, Br, Cl | Palladium Catalyst, Ligand, Base | Mild to Moderate Temperature | Broad scope of amines, high yields, good functional group tolerance. nih.gov |
| Copper-Catalyzed | I, Br | Copper Catalyst, Ligand, Base | Moderate to High Temperature | Alternative to palladium, useful for specific substrates. nih.gov |
| Activated Salt | N/A | Dihydrothiazolopyridinium salt | Mild (50 °C) | Catalyst-free, mild conditions. nih.gov |
This table is generated based on data from the text and provides a comparative overview of different amination strategies.
The reduction of a nitro group is one of the most common and reliable methods for introducing an amino group onto a pyridine ring. This approach is particularly useful as nitration of pyridines and their N-oxides is a well-established process researchgate.net. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule.
Classical methods frequently involve the use of metals in acidic media, such as iron powder with acetic or hydrochloric acid semanticscholar.orgresearchgate.netgoogle.com. The reduction of 4-nitropyridine-N-oxide with iron and mineral acids like hydrochloric or sulfuric acid can produce 4-aminopyridine in high yields (80-90%) semanticscholar.orgmdpi.org. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is another highly effective and clean method google.comnih.gov. This method was used to quantitatively convert 3-fluoro-4-nitropyridine (B80604) N-oxide into 3-fluoro-4-aminopyridine nih.gov.
Other reagents, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid or sodium dithionite (Na2S2O4), are also utilized. For more specialized applications, metal-free reductions have been developed using reagents like tetrahydroxydiboron in water or trichlorosilane (HSiCl3) with a tertiary amine, which offer high chemoselectivity and tolerate many functional groups organic-chemistry.org. An electrochemical reduction method for converting 3-nitropyridines to 3-aminopyridines in an acidic solution has also been reported google.com.
Table 2: Selected Reagents for the Reduction of Nitropyridines
| Reducing Agent | Typical Conditions | Key Features |
|---|---|---|
| Fe / Acid (HCl, Acetic Acid) | Aqueous, heating | Cost-effective, widely used, high yields. semanticscholar.orgmdpi.org |
| H2 / Pd/C | Methanol or Ethanol, room temp. | Clean reaction, high yields, quantitative conversion possible. nih.gov |
| SnCl2 / HCl | Concentrated HCl, heating | Effective for substrates with acid-stable groups. |
| Tetrahydroxydiboron | Water, organocatalyst | Metal-free, highly chemoselective, rapid reaction at room temperature. organic-chemistry.org |
| Electrochemical Reduction | Acidic solution, specific current density | Novel method, avoids bulk chemical reductants. google.com |
This table summarizes various reduction methods, highlighting their conditions and primary characteristics.
Chemo- and Regioselective Synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide Analogs
The synthesis of analogs of 4-Pyridinamine, 3-nitro-, 1-oxide requires precise control over the introduction and manipulation of functional groups. Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of reaction) are paramount. This can be achieved through either convergent or divergent synthetic strategies.
For the synthesis of substituted aminonitropyridine analogs, a convergent approach could involve:
Fragment A Synthesis: Preparation of a functionalized pyridine N-oxide ring with a leaving group (e.g., a halogen) at the 4-position and a nitro group at the 3-position. The synthesis of 3-bromo-4-nitropyridine (B1272033) N-oxide is an example of such a precursor nih.gov.
Fragment B Synthesis: Preparation of a desired amine component.
Coupling: A final nucleophilic aromatic substitution reaction where the amine (Fragment B) displaces the halogen on the pyridine N-oxide ring (Fragment A) to form the final product.
This strategy allows for the variation of either fragment to produce a library of analogs.
In a divergent synthesis, a common intermediate is used to generate a diverse range of structurally related compounds through different reaction pathways researchgate.netnih.gov. This method is highly efficient for creating chemical libraries for screening purposes.
Starting with a key intermediate like 4-chloro-3-nitropyridine 1-oxide, a divergent approach could be employed:
Path A (Amination): Reaction with a variety of primary and secondary amines via SNAr would yield a series of 4-amino-3-nitropyridine 1-oxide analogs.
Path B (Alkoxylation/Thiolation): Reaction with different alcohols or thiols would introduce diversity at the C4 position, leading to ether or thioether analogs.
Path C (Cross-Coupling): Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) could be used to introduce carbon-based substituents at the C4 position.
Another example of a divergent approach is the functionalization of a common precursor, such as a β-keto amide, which can be directed to form different polysubstituted 2-pyridones simply by changing the reaction conditions nih.gov. This highlights how a single starting material can be a branch point for synthesizing multiple distinct products.
Green Chemistry Principles in 4-Pyridinamine, 3-nitro-, 1-oxide Synthesis
The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inijarsct.co.in
Key green strategies applicable to the synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide and its precursors include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES) is a primary goal. ijarsct.co.in SNAr reactions on heteroaryl chlorides have been successfully performed in water with the aid of potassium fluoride (B91410) researchgate.net.
Catalysis: Employing catalysts, including biocatalysts, instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. ijarsct.co.in The use of recyclable catalysts is particularly desirable nih.gov.
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. ijarsct.co.innih.gov One-pot multicomponent reactions under microwave irradiation have been shown to produce pyridine derivatives in excellent yields with short reaction times nih.gov.
Solvent-Free and Aqueous Media Syntheses
Syntheses conducted in aqueous media are of significant interest due to environmental considerations and often simplified purification procedures. While completely solvent-free methods for the target compound are not widely documented, several key steps in the synthesis of its precursors are performed in or involve aqueous solutions.
A crucial precursor, 4-nitropyridine-N-oxide, is typically prepared by the nitration of pyridine-N-oxide. This electrophilic substitution reaction is commonly carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The work-up procedure for this reaction is a critical step that takes place in an aqueous environment. After the reaction is complete, the acidic mixture is carefully poured onto a large volume of crushed ice. This is followed by neutralization with a basic aqueous solution, such as sodium carbonate, until a pH of 7-8 is reached. This process causes the precipitation of the crude 4-nitropyridine-N-oxide along with inorganic salts oc-praktikum.deorgsyn.org.
Another relevant synthesis performed in aqueous media is the reduction of 4-nitropyridine-N-oxide to produce 4-aminopyridine, a closely related compound. This reaction can be carried out using iron powder in the presence of aqueous mineral acids like hydrochloric acid or sulfuric acid mdpi.orgsemanticscholar.org. The use of water as the solvent makes this a greener alternative to methods requiring organic solvents. Studies have shown that while reduction with iron and hydrochloric acid yields 80-85% of 4-aminopyridine, it also produces by-products such as 4-aminopyridine-N-oxide mdpi.orgsemanticscholar.org. The reaction with iron and 25-30% sulfuric acid proceeds more slowly but can result in a better yield of the desired product mdpi.orgsemanticscholar.org.
| Precursor/Related Compound | Reactants | Medium | Conditions | Yield | Reference |
| 4-Nitropyridine-N-oxide | Pyridine-N-oxide, Fuming HNO₃, Conc. H₂SO₄ | Acidic, then Aqueous | 1. Heat to 125-130°C2. Quench in ice water3. Neutralize with Na₂CO₃ | ~42% | oc-praktikum.de |
| 4-Aminopyridine | 4-Nitropyridine-N-oxide, Iron, Hydrochloric Acid | Aqueous | Reflux | 80-85% | mdpi.orgsemanticscholar.org |
| 4-Aminopyridine | 4-Nitropyridine-N-oxide, Iron, Sulfuric Acid (25-30%) | Aqueous | Slower reaction, better yield | >85% | mdpi.orgsemanticscholar.org |
Catalytic Approaches for Enhanced Efficiency
Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. The synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide and its precursors benefits from several catalytic approaches.
A primary route to the final compound involves the nucleophilic substitution of a halogenated precursor, such as 3-bromo-4-nitropyridine-N-oxide or 3-chloro-4-nitropyridine-N-oxide. The synthesis of these precursors can be enhanced by catalysts. A patented one-step method for preparing halo-4-nitropyridine-N-oxides from the corresponding 3-halopyridine combines the oxidation and nitration steps. This process utilizes a catalytic mixture that can include acetic anhydride (B1165640), concentrated sulfuric acid, maleic anhydride, and sodium bisulfate to facilitate the reaction google.com.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to modify precursors like 4-chloro-pyridine-N-oxide derivatives, demonstrating the utility of catalysis in building the molecular framework acs.org.
The introduction of the amino group at the C4-position is often achieved via the reduction of the corresponding nitro group. Catalytic hydrogenation is a highly efficient method for this transformation. The reduction of 4-nitropyridine-N-oxide derivatives to 4-aminopyridine-N-oxide derivatives can be effectively carried out using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) researchgate.netresearchgate.net. Catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene in the presence of Pd/C or Pt/C under microwave heating, provides a rapid and efficient reduction of nitro groups, often with reaction times of less than 5 minutes researchgate.net. Raney Nickel has also been reported as an effective catalyst for the hydrogenation of 4-nitropyridine-N-oxide researchgate.net.
| Reaction Type | Substrate | Catalyst | Reagents/Conditions | Product | Reference |
| Oxidation/Nitration | 3-Halopyridine | Acetic anhydride, H₂SO₄, Maleic anhydride, etc. | One-step reaction | 3-Halo-4-nitropyridine-N-oxide | google.com |
| Nitro Group Reduction | 4-Nitropyridine-N-oxide derivative | Pd/C | H₂ atmosphere | 4-Aminopyridine-N-oxide derivative | researchgate.net |
| Transfer Hydrogenation | Aromatic Nitro Compound | Pd/C or Pt/C | 1,4-Cyclohexadiene, Microwave (120°C, 5 min) | Aromatic Amine | researchgate.net |
| Hydrogenation | 4-Nitropyridine-N-oxide | Raney-Nickel | H₂ pressure, Methanol | 4-Aminopyridine | researchgate.net |
Reactivity, Mechanistic Transformations, and Derivatization of 4 Pyridinamine, 3 Nitro , 1 Oxide
Reactions at the Pyridine (B92270) N-Oxide Moiety
The pyridine N-oxide group is a pivotal site for chemical transformations. It enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles compared to the parent pyridine. bhu.ac.in The oxygen atom can act as a nucleophile or be removed through deoxygenation, while also activating the ring for various substitutions.
Deoxygenation is a fundamental reaction of pyridine N-oxides, providing a route to the corresponding pyridine derivatives. bhu.ac.in This transformation can be achieved using a variety of reagents and mechanisms.
Catalytic hydrogenation is a common method for N-deoxygenation. For instance, 4-aminopyridine (B3432731) N-oxide can be deoxygenated using a Palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂). This method is often efficient, though reaction conditions must be controlled to prevent the simultaneous reduction of other sensitive groups, such as the nitro group.
Other reagents have been developed for chemoselective deoxygenation. A system of L1C1/NaBH₄ is effective for reducing N-oxides to the corresponding amines. researchgate.net Rhenium-catalyzed deoxygenation has also been reported; for example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be deoxygenated using a rhenium catalyst like Re(O)(Ph₃P)₂Cl₃ in the presence of triphenylphosphine (B44618) (Ph₃P). clockss.org Additionally, complexes of trimethylamine (B31210) or triethylamine (B128534) with sulfur dioxide in boiling dioxane can reduce pyridine-N-oxides. researchgate.net
The general mechanism for many deoxygenation reactions involves the coordination of the N-oxide oxygen to an oxygenophile (e.g., a metal center or phosphorus reagent), followed by the cleavage of the N-O bond to release the pyridine and the oxygen acceptor's oxide.
Table 1: Selected Reagents for N-Deoxygenation of Pyridine N-Oxides
| Reagent System | Substrate Example | Conditions | Reference |
| Pd/C, H₂ | 4-Aminopyridine N-oxide | Low H₂ pressure (1–3 atm), 25–40°C | |
| Re(O)(Ph₃P)₂Cl₃/Ph₃P | 3-Bromo-4-nitropyridine N-oxide | CH₂Cl₂, 45°C, 2.5 h | clockss.org |
| L1C1/NaBH₄ | General N-Oxides | - | researchgate.net |
| Trimethylamine-SO₂ | Pyridine-N-oxide | Boiling Dioxane | researchgate.net |
The pyridine N-oxide moiety significantly activates the pyridine ring for nucleophilic attack, particularly at the C2 and C4 positions, by lowering the electron density at these sites through resonance. bhu.ac.in In the case of 4-Pyridinamine, 3-nitro-, 1-oxide, the strong electron-withdrawing nitro group further enhances this effect.
A well-documented reaction is the nucleophilic aromatic substitution (SNAr) where a nucleophile displaces a leaving group on the ring. The N-oxide of 4-nitropyridine (B72724) is an excellent substrate for such reactions, where the nitro group at the 4-position is readily replaced by various nucleophiles. sciencemadness.org For example, heating 4-nitropyridine-N-oxide with concentrated hydrochloric or hydrobromic acid yields 4-chloro- or 4-bromopyridine-N-oxide, respectively. sciencemadness.org Similarly, reaction with piperidine, a nitrogen nucleophile, results in the displacement of the nitro group. rsc.org
In a more complex transformation, aza-arene N-oxides can undergo N-arylation with O-vinylhydroxylamines. This process is initiated by a nucleophilic attack on the N-oxide, which triggers a prepchem.comprepchem.com-sigmatropic rearrangement and subsequent cyclization to form fused heterocyclic systems like 7-azaindolines. acs.org
The oxygen atom of the N-oxide is nucleophilic and readily attacks electrophiles. scripps.eduacs.org This initial step is often the prelude to further functionalization of the pyridine ring. For instance, in the presence of an acylation reagent, the N-oxide oxygen attacks the electrophilic carbonyl carbon to form an acyloxypyridinium cation. acs.org This intermediate is highly activated towards nucleophilic attack at the C2 or C4 position, leading to the displacement of the acyloxy group and functionalization of the pyridine ring. scripps.edu
Theoretical studies using natural bond orbital theory confirm the high nucleophilicity of the N-oxide oxygen. The natural atomic charge on the oxygen atom of 4-substituted pyridine-N-oxides is significantly more negative than that on the nitrogen atom of the corresponding pyridines, making the N-oxide a stronger nucleophile. acs.org
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group, which is a key step in the synthesis of many biologically active compounds.
The reduction of aromatic nitro compounds can lead to several products depending on the reagents and reaction conditions. wikipedia.org The most common transformation is the complete reduction to a primary amine. However, partial reduction can yield intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. unimi.it
A variety of reducing systems are available for this conversion. commonorganicchemistry.comorganic-chemistry.org These include:
Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney nickel with H₂ gas. wikipedia.orgcommonorganicchemistry.com
Metal/Acid Systems: Iron (Fe) or Zinc (Zn) in acidic media (e.g., acetic acid or HCl) are classic, cost-effective methods. wikipedia.orgunimi.itcommonorganicchemistry.com
Metal Salts: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Sulfides: Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide can be used for selective reduction of one nitro group in a polynitrated aromatic compound. wikipedia.org
The choice of reductant is crucial for chemoselectivity. For 4-Pyridinamine, 3-nitro-, 1-oxide, a mild reducing agent would be required to selectively reduce the nitro group without affecting the N-oxide moiety. However, as noted earlier, potent systems like catalytic hydrogenation often reduce both functionalities unless carefully controlled.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Product | Typical Substrates | Reference |
| H₂/Pd/C or Raney Ni | Amine | Aromatic & Aliphatic Nitro | commonorganicchemistry.com |
| Fe/Acid | Amine | Aromatic Nitro | commonorganicchemistry.com |
| Zn/Acid | Amine | Aromatic Nitro | commonorganicchemistry.com |
| SnCl₂ | Amine | Aromatic Nitro (mild, chemoselective) | commonorganicchemistry.com |
| Zinc/NH₄Cl | Hydroxylamine | Aliphatic Nitro | wikipedia.org |
Catalytic hydrogenation is one of the most widely used methods for reducing nitroarenes on an industrial scale. unimi.it The reaction mechanism, often described by the Haber pathway, can proceed through two main routes: a direct route and a condensation route. unimi.it
Direct Route: The nitro group is sequentially reduced on the catalyst surface. R-NO₂ → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)
Condensation Route: This pathway involves the condensation of intermediates formed on the catalyst surface. The nitroso intermediate (R-NO) can react with the hydroxylamine intermediate (R-NHOH) to form an azoxy compound (R-N(O)=N-R). This is then further reduced to an azo compound (R-N=N-R), a hydrazo compound (R-NH-NH-R), and finally cleaved to form two molecules of the amine (R-NH₂). unimi.it
Kinetic analyses of certain catalytic hydrogenations have revealed that the reaction can progress through such a condensation mechanism, where an azo dimer intermediate is formed and then rapidly consumed to yield the final primary amine. mit.edu The choice of catalyst (e.g., Pd, Pt, Ni, Cu) and reaction parameters (temperature, pressure, solvent) can influence the predominant pathway and the selectivity of the reaction. researchgate.netrsc.org For instance, bimetallic nanoparticles, such as Cu-Ni alloys, have shown high activity and selectivity in the hydrogenation of substituted nitroaromatics. researchgate.netrsc.org
Reduction Pathways of the Nitro Group
Reductive Amination Strategies
While classical reductive amination involves the reaction of a carbonyl compound with an amine, in the context of 4-Pyridinamine, 3-nitro-, 1-oxide, the focus lies on the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of various substituted aminopyridines.
The reduction of the nitro group on a pyridine N-oxide ring can be achieved through several methods. Catalytic hydrogenation is a common and effective strategy. For instance, the related compound 3-fluoro-4-nitropyridine (B80604) N-oxide is readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.gov This suggests that a similar approach would be effective for reducing the nitro group of 4-Pyridinamine, 3-nitro-, 1-oxide without affecting the N-oxide or the existing amino group, provided careful selection of catalyst and conditions.
Another well-established method involves the use of metals in acidic media. The reduction of 4-nitropyridine-N-oxide to 4-aminopyridine has been successfully carried out using iron powder in the presence of mineral acids like hydrochloric acid or sulfuric acid. semanticscholar.org The reaction with iron and acetic acid is also a viable, high-yielding method. semanticscholar.org These protocols are often favored in laboratory-scale syntheses due to their efficiency and the low cost of the reagents.
Table 1: Selected Methods for the Reduction of Nitropyridine N-oxides
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-fluoro-4-nitropyridine N-oxide | Catalytic Hydrogenation | 3-fluoro-4-aminopyridine | - | nih.gov |
| 4-nitropyridine-N-oxide | Iron, Hydrochloric Acid | 4-aminopyridine | 80-85% | semanticscholar.org |
| 4-nitropyridine-N-oxide | Iron, 25-30% Sulfuric Acid | 4-aminopyridine | >85% | semanticscholar.org |
Nucleophilic Aromatic Substitution Activated by the Nitro Group
The nitro group at the 3-position, in conjunction with the N-oxide functionality, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of these groups depletes the electron density of the aromatic system, facilitating attack by nucleophiles.
A clear demonstration of this activation is seen in the direct fluorination of pyridine N-oxides. Due to the electron-rich nature of the pyridine ring, nucleophilic fluorination is typically challenging, especially at the meta position. nih.gov However, in a substrate like 3-bromo-4-nitropyridine N-oxide, the presence of the nitro group enables the substitution of the bromo group at the 3-position. Reaction with a fluoride (B91410) source, such as TBAF, proceeds in minutes at room temperature to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield. nih.gov This highlights the powerful activating effect of the nitro group in the N-oxide system, allowing reactions to occur under mild conditions that would otherwise fail. nih.gov The reaction proceeds via attack at the carbon bearing the leaving group (the bromo group), a position activated by the adjacent nitro group.
Table 2: Nucleophilic Aromatic Substitution on a Related Nitropyridine N-oxide
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|
Rearrangement Reactions Involving the Nitro Group
Rearrangement reactions involving the nitro group on pyridine rings, while not common, have been reported and represent a significant area of mechanistic interest. In the reaction of 3-bromo-4-nitropyridine with amines, an unexpected nitro-group migration was observed. clockss.org The major product resulted from the nitro group migrating from the 4-position to the 3-position. clockss.org This type of rearrangement is sensitive to reaction conditions, particularly the solvent, with polar aprotic solvents favoring the migration. clockss.org While this specific example does not involve the N-oxide, it establishes the possibility of such rearrangements in highly substituted nitropyridine systems.
Another relevant class of rearrangement is the semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. In the synthesis of azaindoles, O-vinylhydroxylamines can undergo N-arylation with aza-arene N-oxides, which then triggers a rapid semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement cascade. acs.org This demonstrates that the pyridine N-oxide framework can participate in complex intramolecular rearrangements, suggesting that under specific conditions, 4-Pyridinamine, 3-nitro-, 1-oxide could potentially undergo rearrangements initiated at one of its functional groups.
The Smiles rearrangement is another intramolecular nucleophilic substitution where an aromatic system shifts between heteroatoms, typically requiring activation by electron-withdrawing groups like a nitro group. lookchem.com This points to the potential for intramolecular reactions in 4-Pyridinamine, 3-nitro-, 1-oxide, where the amino group could act as an internal nucleophile attacking a position activated by the nitro group, leading to a rearranged product.
Reactivity of the 4-Aminopyridine Functionality
The amino group at the 4-position of the pyridine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
Amine Alkylation and Acylation Reactions
The amino group of 4-aminopyridine derivatives readily undergoes acylation. For example, crude 4-aminopyridine can be acetylated with acetic anhydride (B1165640) to yield 4-acetylaminopyridine in high yield (80-85%). semanticscholar.org Similarly, the reaction of 3-halo-4-aminopyridines with various acyl chlorides in the presence of a base like triethylamine leads to the formation of N-acylated products. nih.gov These reactions demonstrate the nucleophilic character of the exocyclic amino group.
Alkylation of the amino group is also a feasible transformation, though it can present challenges. Direct alkylation can sometimes lead to poor conversion or over-alkylation. nih.govmasterorganicchemistry.com In some systems, such as 3-amino-4-chloropyridine, the basicity of the aminopyridine can hinder the reaction, necessitating a protection-alkylation-deprotection strategy to achieve good yields of the desired N-alkylated product. nih.gov This suggests that direct alkylation of 4-Pyridinamine, 3-nitro-, 1-oxide would require careful optimization of reaction conditions to control selectivity.
Table 3: Representative Acylation of an Aminopyridine
| Substrate | Reagent | Product | Yield | Reference |
|---|
Diazotization and Subsequent Transformations
The primary amino group of 4-aminopyridine and its derivatives can be converted into a diazonium salt through reaction with nitrous acid (diazotization). A kinetic study of the diazotization of 4-aminopyridine 1-oxide in perchloric acid revealed that the reaction is first order in both the amine and nitrous acid. rsc.org The reaction rate increases with acid concentration, and it is proposed that the transformation proceeds through two simultaneous pathways: attack of the nitrosating agent (the nitrous acidium ion) on both the free amine and its protonated form. rsc.org
The resulting pyridine-4-diazonium ion is a versatile intermediate. rsc.org In dilute acid, it hydrolyzes rapidly to the corresponding hydroxy compound (a pyridone). rsc.org However, the diazonium group can also be displaced by other nucleophiles or participate in coupling reactions. For example, the diazotization of 4-amino-3,5-dinitropyrazole, followed by reaction with a nucleophile like azide (B81097) (N₃⁻), leads to the substitution of a nitro group. osti.gov This indicates that the diazonium salt of 4-Pyridinamine, 3-nitro-, 1-oxide could be a precursor to a wide range of derivatives by replacing the diazonium group with various functionalities.
Table 4: Kinetic Features of Diazotization of 4-Aminopyridine 1-Oxide
| Feature | Observation | Reference |
|---|---|---|
| Reaction Order | First order in amine and nitrous acid | rsc.org |
| Effect of Acidity | Rate increases with increasing perchloric acid concentration | rsc.org |
Condensation Reactions of the Amine
The primary amino group of 4-Pyridinamine, 3-nitro-, 1-oxide can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically occurs under mildly acidic conditions and results in the formation of an imine (a Schiff base) intermediate through the reversible loss of water. wikipedia.orgyoutube.com
This imine formation is the first step in the widely used reductive amination process, where the C=N double bond of the imine is subsequently reduced to afford a secondary or tertiary amine. masterorganicchemistry.comwikipedia.org The formation of imines from aminopyridines is a fundamental transformation for building larger, more complex molecules. For example, novel azo-dyes have been synthesized from 4-amino-3-nitrobenzaldehyde (B1281796) through condensation and coupling reactions, highlighting the utility of the amino group adjacent to a nitro group in forming new C-N bonds. researchgate.net This reactivity is directly applicable to 4-Pyridinamine, 3-nitro-, 1-oxide for the synthesis of a variety of imine-containing derivatives and their subsequent reduction products.
Ring-Based Transformations of the Pyridine Core
The reactivity of the pyridine ring in 4-Pyridinamine, 3-nitro-, 1-oxide is dictated by the electronic effects of the N-oxide, the amino group, and the nitro group. The N-oxide group activates the ring towards both electrophilic and nucleophilic attack, primarily at the C2 and C4 positions. The C4-amino group is a potent activating group that directs electrophiles to the ortho (C3, C5) positions, while the C3-nitro group is a strong deactivating group, directing incoming groups to the meta (C5) position.
Electrophilic Aromatic Substitution Patterns
Direct electrophilic aromatic substitution (SEAr) on the pyridine nucleus is generally difficult due to the ring's inherent electron deficiency, a characteristic that is exacerbated by protonation or coordination with Lewis acids under typical reaction conditions. wikipedia.org However, the N-oxide functionality significantly enhances the electron density of the pyridine ring, facilitating electrophilic attack, particularly at the 4-position. researchgate.netrsc.orglookchem.com
In the case of 4-Pyridinamine, 3-nitro-, 1-oxide, the positions available for substitution are C2, C5, and C6. The directing effects of the existing substituents create a complex reactivity landscape:
N-oxide: Activates and directs towards C2 and C6.
C4-Amino group: Strongly activates and directs ortho to C3 and C5. As the C3 position is already substituted, it strongly favors substitution at C5.
C3-Nitro group: Strongly deactivates and directs meta to C5.
Considering these combined influences, the C5 position is the most likely site for electrophilic attack. It is activated by the powerful amino group and directed to by the nitro group. The N-oxide's influence on the C2 and C6 positions is likely diminished by the steric hindrance and electronic effects of the adjacent substituents. Therefore, reactions such as halogenation or nitration would be expected to yield the C5-substituted product predominantly.
Nucleophilic Aromatic Substitution Mechanisms
The presence of the electron-withdrawing nitro group and the N-oxide moiety makes the pyridine ring in 4-Pyridinamine, 3-nitro-, 1-oxide highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In pyridine N-oxide systems, electron-withdrawing groups positioned ortho or para to the N-oxide activate the ring for nucleophilic attack. wikipedia.org For instance, the nitro group in 4-nitropyridine-N-oxide is readily replaced by various nucleophiles. researchgate.net
For 4-Pyridinamine, 3-nitro-, 1-oxide, several mechanistic possibilities exist:
Displacement of the Nitro Group: While the nitro group is not at the most activated C4 position, its location on the electron-deficient ring makes it a potential leaving group. However, nucleophilic attack at C3 is less favored than at C2 or C4.
Substitution at C2/C6: The N-oxide group activates the C2 and C6 positions for nucleophilic attack. Following an activation step (e.g., with acyl chlorides), nucleophiles can add to the C2 position. acs.orgnih.gov In a related compound, 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide, substitution occurs at the 2-position. acs.org
Nitro-Group Migration: In the reaction of 3-bromo-4-nitropyridine with amines, a migration of the nitro group has been observed, proceeding through a polar aprotic solvent. clockss.org A similar rearrangement could be a possibility for the title compound under specific conditions.
Table 1: Predicted Regioselectivity in Ring Transformations
| Reaction Type | Most Probable Site of Attack | Key Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | C5 | Strong activation and ortho-directing effect from C4-NH₂; Meta-directing effect from C3-NO₂. |
| Nucleophilic Aromatic Substitution (NAS) | C2 / C6 | Activation by N-oxide group; Electron-withdrawing effect of NO₂ group enhances ring electrophilicity. |
Cycloaddition Reactions
The electron-deficient nature of the nitro-substituted pyridine ring suggests it can participate in cycloaddition reactions, particularly as a dienophile or dipolarophile.
[4+2] Cycloaddition (Diels-Alder): Highly electrophilic systems, such as 6-nitroisoxazolo[4,3-b]pyridines, have been shown to readily undergo [4+2] cycloaddition reactions across the C=C(NO₂) bond of the pyridine ring. nih.gov This indicates that the nitro-activated double bond within the pyridine core of 4-Pyridinamine, 3-nitro-, 1-oxide could potentially react with electron-rich dienes.
[3+2] Cycloaddition: Amine N-oxides can function as 1,3-dipoles in cycloaddition reactions. youtube.com For example, reactions with nitrile oxides are a common method for synthesizing isoxazole (B147169) and isoxazoline (B3343090) heterocycles. uchicago.edumdpi.comnih.gov The N-oxide moiety of 4-Pyridinamine, 3-nitro-, 1-oxide could potentially react with suitable dipolarophiles, although the reactivity would be modulated by the electronic and steric properties of the ring substituents.
Photochemical Reactivity of 4-Pyridinamine, 3-nitro-, 1-oxide
The photochemical behavior of aromatic amine N-oxides is a well-documented field, with reactions often proceeding through excited singlet or triplet states to yield a variety of rearranged or deoxygenated products. acs.org
Photolytic Degradation Pathways
Studies on 4-nitropyridine N-oxide provide significant insight into the likely photolytic pathways of its 3-amino derivative. Upon irradiation, 4-nitropyridine N-oxide can undergo one of two primary transformations depending on the conditions:
Formation of 4-hydroxypyridine (B47283) N-oxide nitrate: This process involves a bimolecular interaction between an intermediate species and an unexcited molecule. oup.comoup.com
Formation of 4-hydroxylaminopyridine N-oxide: This pathway is initiated by a hydrogen-atom abstraction from the solvent by a different intermediate. oup.comoup.com
Both reactions are believed to proceed from a common intermediate originating from the excited singlet state. oup.comoup.com For 4-Pyridinamine, 3-nitro-, 1-oxide, similar pathways involving the reduction of the nitro group or rearrangement are expected. Additionally, studies on the photocatalytic degradation of 4-aminopyridine have shown that the pyridine ring can be mineralized under photocatalytic conditions. indianchemicalsociety.comresearchgate.net The photolysis of pyridinium (B92312) structures can also lead to the cleavage of the ring itself. nih.gov The presence of the amino group may influence the relative rates and efficiencies of these degradation pathways.
Table 2: Potential Photochemical Reaction Products and Intermediates
| Initial Process | Key Intermediate(s) | Potential Final Product(s) |
|---|---|---|
| Excitation to Singlet State | Transient species A/A', B (as per 4-nitropyridine N-oxide studies) oup.com | 3-Amino-4-hydroxylaminopyridine N-oxide (via H-abstraction) |
| Excitation to Singlet State | Transient species A/A' (bimolecular interaction) oup.comoup.com | 3-Amino-4-hydroxypyridine N-oxide derivative |
| Photocatalysis | Radical species | Ring-opened products, CO₂, H₂O, NH₄⁺ |
Photoinduced Electron Transfer Mechanisms
Photoinduced electron transfer (PET) is a plausible de-excitation pathway for 4-Pyridinamine, 3-nitro-, 1-oxide. The molecule contains both a potential electron donor (the amino group) and electron acceptors (the nitro group and the excited N-oxide system). While specific studies on this molecule are lacking, the general principles can be applied.
The photochemical reactions of 4-nitropyridine N-oxide are known to proceed through its excited singlet state. oup.com In related systems, photoinduced electron transfer or concerted proton-electron transfer can occur, depending on the specific chromophore and the spin multiplicity of the excited state. nih.gov Upon excitation, an intramolecular electron transfer could occur from the lone pair of the amino group to the electron-deficient nitro-pyridine N-oxide system. This would generate a charge-separated species or radical ion pair, which could then initiate the degradation and rearrangement reactions described previously. The efficiency of such a PET process would be in kinetic competition with other photophysical processes like fluorescence and intersystem crossing to the triplet state. The triplet state is often responsible for deoxygenation reactions in other aromatic N-oxides. acs.org
Catalytic Applications of 4-Pyridinamine, 3-nitro-, 1-oxide and its Derivatives
The catalytic utility of 4-pyridinamine, 3-nitro-, 1-oxide and its related structures stems from the inherent properties of the pyridine N-oxide functional group. The N-oxide group enhances the electron-donating ability of the pyridine ring, making it a potent nucleophilic catalyst and a versatile ligand for metal centers. nih.gov The presence of both an amino and a nitro group on the pyridine ring further modulates its electronic properties, influencing its catalytic activity and selectivity.
Pyridine N-oxides are a well-established class of nucleophilic organocatalysts, often employed in acylation and related reactions. chemtube3d.com Their catalytic activity is attributed to the nucleophilic oxygen atom of the N-oxide, which is more nucleophilic than the nitrogen atom in the parent pyridine. acs.org This enhanced nucleophilicity allows for the activation of electrophilic species, facilitating a variety of chemical transformations.
While direct studies on the organocatalytic applications of 4-pyridinamine, 3-nitro-, 1-oxide are not extensively documented, the principles of pyridine N-oxide catalysis provide a strong foundation for its potential use. For instance, chiral pyridine N-oxides have been successfully utilized as efficient nucleophilic organocatalysts in acylative dynamic kinetic resolutions. acs.org In these systems, the N-oxide group is crucial for achieving high catalytic activity and enantioselectivity. acs.org The electronic nature of the substituents on the pyridine ring plays a critical role in tuning the catalyst's performance. The presence of an electron-donating amino group and an electron-withdrawing nitro group in 4-pyridinamine, 3-nitro-, 1-oxide would likely create a unique electronic environment, potentially leading to novel catalytic activities.
Research on related compounds, such as chiral 4-aryl-pyridine-N-oxides, has demonstrated that the C-4 position of the pyridine ring can be modified to develop diverse and efficient organocatalysts. acs.org The synthesis of these catalysts sometimes involves starting materials like 3-bromo-4-nitro-pyridine-N-oxide, highlighting the accessibility of functionalized pyridine N-oxides for catalyst development. acs.org
| Catalyst Type | Reaction | Key Features | Reference |
| Chiral Pyridine N-Oxides | Acylative Dynamic Kinetic Resolution | N-oxide group essential for high activity and enantioselectivity. | acs.org |
| Pyridine N-Oxides | Acylation Reactions | Oxygen of N-oxide is a strong nucleophile. | chemtube3d.com |
The pyridine N-oxide moiety is also a valuable component in the design of ligands for metal-catalyzed reactions. The oxygen atom of the N-oxide can coordinate to a metal center, influencing its electronic properties and steric environment, thereby controlling the outcome of the catalytic reaction.
Studies have shown that substituted pyridine N-oxides can act as effective ligands in various metal-catalyzed processes. For example, methyl-substituted 4-nitropyridine N-oxides have been used as ligands for copper(II) complexes. nih.gov The coordination of these ligands to the metal center was confirmed through spectroscopic and crystallographic methods. nih.gov This research indicates that the electronic and steric properties of the substituents on the pyridine N-oxide ring influence the structure and potential catalytic activity of the resulting metal complex. nih.gov
Furthermore, aminopyridine N-oxides have been designed as scaffolds for potent and selective inhibitors of p38α MAP kinase, demonstrating the ability of this class of compounds to interact specifically with metal-containing active sites in biological systems. nih.gov In this context, the N-oxide oxygen was found to be essential for the observed biological activity and selectivity. nih.gov
The derivatization of 4-aminopyridine to include various functional groups has been explored for applications in pharmaceuticals and other areas. researchgate.netppor.az This synthetic versatility suggests that 4-pyridinamine, 3-nitro-, 1-oxide could be readily modified to create a library of ligands with tunable steric and electronic properties for specific metal-catalyzed transformations. The combination of the soft amino group and the hard N-oxide oxygen atom offers multiple coordination modes, making it a potentially versatile ligand for a range of metals.
| Ligand Type | Metal | Application | Key Findings | Reference |
| Methyl-substituted 4-nitropyridine N-oxides | Copper(II) | Model complexes | Ligands coordinate to the metal center, influencing its geometry. | nih.gov |
| Aminopyridine N-oxides | N/A (p38α MAP kinase) | Enzyme inhibition | N-oxide oxygen is crucial for biological activity and selectivity. | nih.gov |
Theoretical and Computational Studies of 4 Pyridinamine, 3 Nitro , 1 Oxide
Electronic Structure and Quantum Chemical Analysis
A detailed understanding of the electronic characteristics of 4-Pyridinamine, 3-nitro-, 1-oxide would be the primary goal of quantum chemical analysis.
Density Functional Theory (DFT) Calculations for Ground State Geometries
To date, no specific peer-reviewed articles have been found that report the optimized ground state geometry of 4-Pyridinamine, 3-nitro-, 1-oxide using DFT calculations. Such a study would typically provide a comprehensive table of bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule's structure. This information is fundamental for understanding its physical and chemical properties.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for 4-Pyridinamine, 3-nitro-, 1-oxide would be invaluable for predicting its reactive behavior. This analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. While the methodology for generating MEP maps is well-established, a specific map for this compound has not been located in the searched literature.
Frontier Molecular Orbital (FMO) Analysis
The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining a molecule's reactivity and kinetic stability. An FMO analysis of 4-Pyridinamine, 3-nitro-, 1-oxide would calculate the energies of these orbitals and their energy gap. A smaller HOMO-LUMO gap generally suggests higher reactivity. Specific HOMO and LUMO energy values and visualizations for this compound are not currently available.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution within a molecule, highlighting hyperconjugative interactions and charge delocalization. This would be particularly insightful for 4-Pyridinamine, 3-nitro-, 1-oxide , given the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups, as well as the N-oxide functionality. However, no published NBO analysis for this specific molecule could be retrieved.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions.
Reaction Coordinate and Energy Profile Mapping
Understanding the chemical reactivity of 4-Pyridinamine, 3-nitro-, 1-oxide involves mapping the potential energy surface (PES) for its reactions. The reaction coordinate represents the progress of a reaction, linking reactants to products through a transition state. By plotting the energy of the system against this coordinate, an energy profile is generated, revealing crucial kinetic and thermodynamic information.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of stationary points along the reaction pathway, including reactants, products, intermediates, and transition states. For instance, in a potential reaction such as an aromatic nucleophilic substitution, the reaction coordinate would trace the approach of the nucleophile, the formation of a Meisenheimer complex (an intermediate), and the departure of the leaving group.
Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction
This interactive table illustrates a hypothetical energy profile for a reaction involving 4-Pyridinamine, 3-nitro-, 1-oxide. The values are representative of typical computational findings for such reactions.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 4-Pyridinamine, 3-nitro-, 1-oxide + Nucleophile | 0.0 |
| Transition State | Highest energy point on the reaction path | +25.5 |
| Intermediate | Temporarily formed Meisenheimer complex | +10.2 |
| Products | Substituted product + Leaving group | -5.8 |
Solvation Effects on Reactivity (Continuum Solvation Models)
Reactions are typically carried out in a solvent, which can significantly influence reactivity. Continuum solvation models are an efficient computational approach to account for these effects. scispace.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant (ε), rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the solvent are calculated.
Popular continuum models include the Polarizable Continuum Model (PCM). Applying such a model to 4-Pyridinamine, 3-nitro-, 1-oxide would allow researchers to predict how its properties and reactivity change in different solvents. For example, polar solvents are expected to stabilize charged species, such as transition states or polar intermediates, potentially lowering the activation energy and accelerating the reaction compared to nonpolar solvents. scispace.com The model can also predict changes in the molecule's electronic properties, such as its dipole moment, in various solvent environments.
Table 2: Predicted Solvation Effects on Molecular Properties
This table shows hypothetical data on how the ground-state energy and dipole moment of 4-Pyridinamine, 3-nitro-, 1-oxide might change in different solvents, as calculated by a continuum model.
| Solvent | Dielectric Constant (ε) | Relative Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1 | 0.0 | 5.1 |
| Toluene | 2.4 | -4.5 | 6.3 |
| Acetone | 20.7 | -8.2 | 7.5 |
| Water | 78.4 | -10.1 | 8.2 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanical calculations are excellent for understanding electronic structure and reactivity, Molecular Dynamics (MD) simulations are better suited for exploring the flexibility and dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes shape.
Reactive force fields, such as ReaxFF, can be used in MD simulations to model chemical reactions and the formation and breaking of bonds, which is particularly useful for studying decomposition or combustion processes of nitrogen-containing compounds like pyridine (B92270). researchgate.netucl.ac.uk
Conformational Landscape Exploration
4-Pyridinamine, 3-nitro-, 1-oxide has several rotatable bonds, primarily the C-N bonds of the amino and nitro groups. Rotation around these bonds gives rise to different conformers (spatial arrangements) with varying energies. MD simulations can efficiently explore the conformational landscape by simulating the molecule's movement at a given temperature, allowing it to overcome energy barriers and sample various low-energy conformations.
The results of such a simulation can be used to generate a Ramachandran-like plot for the key dihedral angles, identifying the most stable (lowest energy) conformations. These stable conformations are crucial as they represent the most likely shapes of the molecule, which in turn dictate its interaction with other molecules or biological targets.
Dynamic Behavior in Various Environments
MD simulations are powerful tools for observing how a molecule behaves in a specific environment, such as in aqueous solution, at an interface, or within a lipid membrane. For 4-Pyridinamine, 3-nitro-, 1-oxide, simulations in water could reveal the specific hydrogen bonding patterns between the amino and N-oxide groups and surrounding water molecules.
By analyzing the trajectory, one can calculate various properties, such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and the molecule's dynamic interactions with its environment, going beyond the static picture offered by continuum models. Studies on similar molecules, like pyridine, have used MD to investigate complex processes like pyrolysis and combustion, demonstrating the power of this technique to reveal detailed reaction mechanisms and dynamic transformations. researchgate.net
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate molecular interactions. These methods are fundamental in drug discovery and materials science for predicting how a molecule might bind to a protein target or self-assemble with other molecules.
Ligand-Target Docking Studies (Conceptual Framework)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). d-nb.info This technique is central to structure-based drug design.
The conceptual framework for a docking study of 4-Pyridinamine, 3-nitro-, 1-oxide would involve these steps:
Target Selection: A biologically relevant protein target is chosen. For instance, a kinase or an enzyme for which pyridine-based inhibitors are known. nih.gov
Preparation: Three-dimensional structures of both the ligand (4-Pyridinamine, 3-nitro-, 1-oxide) and the receptor are prepared. This includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.govmdpi.com
A docking study could reveal, for example, that the N-oxide oxygen and the amino group protons of 4-Pyridinamine, 3-nitro-, 1-oxide act as hydrogen bond acceptors and donors, respectively, forming critical interactions with amino acid residues in the active site. The nitro group might engage in electrostatic or dipole-dipole interactions.
Table 3: Conceptual Results of a Ligand-Target Docking Study
This table presents a conceptual summary of a docking study, illustrating the kind of information that would be obtained.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | ASP-164 | Hydrogen Bond (with -NH2) |
| LYS-72 | Hydrogen Bond (with N-Oxide) | ||
| PHE-80 | π-π Stacking (with Pyridine Ring) | ||
| ARG-145 | Electrostatic (with -NO2) |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of chemical compounds based on their molecular structures. These models rely on molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For nitrogen-containing heterocyclic compounds like 4-pyridinamine, 3-nitro-, 1-oxide, a variety of descriptors are employed to build robust QSAR models.
Key Molecular Descriptors in QSAR Studies of Related Compounds:
Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule. The distribution of electrons, which is influenced by the nitro and amino groups as well as the N-oxide moiety, is critical for molecular interactions. Important electronic descriptors include:
Dipole Moment: Measures the polarity of the molecule.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for predicting reactivity and the ability of the molecule to engage in charge transfer interactions. researchgate.net For instance, in 4-amino-3-nitropyridine (B158700), the calculated HOMO and LUMO energies indicate the occurrence of intramolecular charge transfer. researchgate.net
Mulliken and Natural Atomic Charges: These describe the charge distribution on each atom, highlighting potential sites for electrostatic interactions. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, which are fundamental to how it fits into a biological receptor.
Calculated Molar Refractivity (CMR): This descriptor accounts for the volume and polarizability of the molecule. A negative correlation with CMR can suggest that bulky substituents are detrimental to the activity. nih.gov
Molecular Weight: A basic descriptor that correlates with the size of the molecule.
Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which is important for its transport and interaction with biological membranes.
LogP (Partition Coefficient): Represents the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water.
Indicator Variables: These are binary descriptors that denote the presence or absence of specific structural features or substituents at particular positions. They are often used to pinpoint the influence of certain chemical groups on biological activity. nih.gov
The following table summarizes key molecular descriptors and their significance, drawing from studies on related pyridine and nitropyridine derivatives.
| Descriptor Category | Specific Descriptor | Significance in QSAR Models |
| Electronic | HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability and reactivity. | |
| Dipole Moment | Influences solubility and interactions with polar receptors. | |
| Atomic Charges | Identify sites for electrostatic interactions and hydrogen bonding. | |
| Steric | Molar Refractivity (CMR) | Describes the bulk and polarizability of the molecule. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. |
These descriptors form the basis for developing predictive QSAR models that can guide the synthesis of new compounds with enhanced biological activities.
Computational Spectroscopic Predictions for Mechanistic Interpretation
Computational spectroscopy is a powerful tool for interpreting experimental spectra and elucidating the mechanisms of chemical reactions and interactions. Density Functional Theory (DFT) is a widely used computational method for predicting spectroscopic properties with high accuracy.
For 4-amino-3-nitropyridine, a close analog of the target compound, detailed computational spectroscopic studies have been performed using the B3LYP/6-311++G(d,p) basis set. researchgate.net These studies provide a wealth of information that can be extrapolated to understand the behavior of 4-pyridinamine, 3-nitro-, 1-oxide.
Vibrational Spectroscopy (FTIR and FT-Raman):
Theoretical calculations of the vibrational frequencies and intensities of 4-amino-3-nitropyridine have shown excellent agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net A detailed analysis of the Potential Energy Distribution (PED) allows for the unambiguous assignment of the observed vibrational bands to specific modes of vibration, such as stretching, bending, and torsional motions of the functional groups. This detailed assignment is crucial for understanding the intramolecular forces and the effects of substituents on the pyridine ring.
Electronic Spectroscopy (UV-Vis):
Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic absorption spectra (UV-Vis) of 4-amino-3-nitropyridine. researchgate.net The calculations of HOMO and LUMO energies are particularly insightful, as the energy gap between these orbitals is related to the electronic transition energies. The analysis of these orbitals in 4-amino-3-nitropyridine reveals that the electronic transitions are associated with charge transfer within the molecule, a property that is likely enhanced in the N-oxide derivative due to the electron-withdrawing nature of the N-oxide group. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Gauge-Including Atomic Orbital (GIAO) method, in conjunction with DFT, is used to calculate the 1H and 13C NMR chemical shifts. researchgate.net The calculated chemical shifts for 4-amino-3-nitropyridine are in good agreement with experimental data, providing a powerful tool for structural confirmation. researchgate.net These calculations help in understanding the electronic environment of the different nuclei in the molecule.
The following table presents a summary of the computational spectroscopic data and their mechanistic interpretations for 4-amino-3-nitropyridine, which serves as a model for 4-pyridinamine, 3-nitro-, 1-oxide.
| Spectroscopic Technique | Computational Method | Key Findings and Mechanistic Interpretation |
| FTIR & FT-Raman | DFT (B3LYP/6-311++G(d,p)) | - Accurate prediction of vibrational frequencies. - PED analysis allows for detailed assignment of vibrational modes. - Provides insights into intramolecular forces and substituent effects. |
| UV-Vis | TD-DFT | - Calculation of electronic transition energies. - HOMO-LUMO analysis indicates intramolecular charge transfer. |
| NMR (1H & 13C) | DFT (GIAO) | - Accurate prediction of chemical shifts. - Confirms the molecular structure and provides information on the electronic environment of the nuclei. |
These computational studies provide a fundamental understanding of the molecular properties of 4-amino-3-nitropyridine and, by extension, offer a solid theoretical framework for predicting and interpreting the behavior of 4-pyridinamine, 3-nitro-, 1-oxide.
Mechanistic Biological Investigations of 4 Pyridinamine, 3 Nitro , 1 Oxide in Vitro & in Silico
Modulation of Cellular Signaling Pathways
The interaction of a small molecule like 4-Pyridinamine, 3-nitro-, 1-oxide with cellular signaling pathways is a critical area of investigation to understand its potential therapeutic or toxicological effects.
Mechanisms of Enzyme Inhibition (e.g., Kinase, Protease)
At present, there are no specific studies detailing the inhibitory activity of 4-Pyridinamine, 3-nitro-, 1-oxide against specific enzymes such as kinases or proteases. To determine such activity, a comprehensive screening against a panel of purified enzymes would be required. For instance, a study on pyrido[3,4-g]quinazoline derivatives, which share a pyridine (B92270) ring structure, demonstrated differential inhibition of DYRK and CLK protein kinases. A similar approach for 4-Pyridinamine, 3-nitro-, 1-oxide would be necessary to identify potential enzyme targets.
In silico molecular docking simulations could offer predictive insights into which enzymes the compound might bind. These computational studies model the interaction between the compound and the active site of an enzyme, predicting binding affinity and mode.
| Enzyme Class | Potential for Inhibition (Hypothetical) | Required Investigation |
| Kinases | Unknown | In vitro kinase activity assays, in silico docking |
| Proteases | Unknown | In vitro protease activity assays, in silico docking |
| Other (e.g., ATPase) | The related compound 4-Nitropyridine (B72724) N-oxide has been shown to inhibit Na,K-ATPase activity. | In vitro ATPase activity assays |
Receptor Binding and Allosteric Modulation at a Molecular Level
The ability of 4-Pyridinamine, 3-nitro-, 1-oxide to bind to cell surface or intracellular receptors is another key aspect of its potential biological activity. There is currently no available data from receptor binding assays for this specific compound. Such studies would involve radioligand binding assays or surface plasmon resonance (SPR) to determine affinity and kinetics for a wide range of receptors. Molecular modeling could also be employed to predict potential receptor interactions.
Interactions with Nucleic Acids (e.g., DNA Intercalation Mechanisms, Covalent Adduct Formation)
Some nitroaromatic compounds are known to interact with DNA, leading to genotoxic effects. For example, the related compound 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is a well-known DNA-damaging agent that forms adducts with DNA bases. Studies on 4-nitropyridine 1-oxide derivatives have also suggested an ability to induce the scission of DNA-protein complexes, a phenomenon correlated with their carcinogenic potential.
To ascertain the nature of the interaction between 4-Pyridinamine, 3-nitro-, 1-oxide and nucleic acids, several experimental approaches would be necessary:
DNA Intercalation: Assays using techniques like UV-Visible spectroscopy, fluorescence spectroscopy with DNA-binding dyes (e.g., ethidium (B1194527) bromide), and circular dichroism would be required to investigate if the compound can insert itself between DNA base pairs.
Covalent Adduct Formation: Mass spectrometry-based methods could be used to detect the formation of covalent bonds between the compound or its metabolites and DNA bases.
Impact on Cellular Processes in Model Systems
The downstream effects of any molecular interactions would manifest as changes in cellular processes. Investigating these effects in cultured cells provides a crucial link between molecular activity and cellular phenotype.
Mechanisms of Cell Cycle Arrest
There is no specific information available regarding the effects of 4-Pyridinamine, 3-nitro-, 1-oxide on the cell cycle. To investigate this, cell-based assays would be essential. Flow cytometry analysis of DNA content in cells treated with the compound could reveal if it causes arrest at a specific phase of the cell cycle (G1, S, or G2/M). Subsequent Western blot analysis for key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) would then be needed to elucidate the underlying mechanism.
Induction of Apoptotic or Necrotic Pathways (Molecular Triggers)
The potential for 4-Pyridinamine, 3-nitro-, 1-oxide to induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is a critical determinant of its cytotoxic potential. Studies on the related compound 4-NQO have shown that it can induce apoptosis.
To determine if 4-Pyridinamine, 3-nitro-, 1-oxide induces apoptosis or necrosis, the following assays would be necessary:
Apoptosis Detection: Flow cytometry using Annexin V/Propidium Iodide staining is a standard method to distinguish between viable, apoptotic, and necrotic cells.
Caspase Activation: Western blot or colorimetric/fluorometric assays for the activation of key apoptotic proteases, such as caspase-3 and caspase-9, would provide evidence for the induction of the caspase cascade.
Mitochondrial Involvement: Assays to measure changes in mitochondrial membrane potential would indicate the involvement of the intrinsic apoptotic pathway.
Autophagy Modulation Mechanisms
There is currently no direct scientific literature available that investigates the specific autophagy modulation mechanisms of 4-Pyridinamine, 3-nitro-, 1-oxide. However, studies on structurally related nitroaromatic compounds, such as 4-nitroquinoline-1-oxide (4NQO), have shown an association with the induction of autophagy. In a study on 4NQO-induced oral carcinogenesis, an increase in autophagy biomarkers like LC3B, p62, and Beclin 1 was observed. nih.gov This suggests that the nitro group and the N-oxide functionality might play a role in cellular stress responses that can trigger autophagy. It is plausible that 4-Pyridinamine, 3-nitro-, 1-oxide could initiate similar pathways, potentially through the generation of reactive oxygen species (ROS) or by acting as a DNA-damaging agent, both of which are known triggers of autophagy. However, without direct experimental evidence, this remains speculative.
Metabolic Transformation Pathways (In Vitro)
Enzymatic Biotransformations (e.g., Cytochrome P450 Mediated Oxidation, Reductase Activity)
The in vitro metabolic fate of 4-Pyridinamine, 3-nitro-, 1-oxide has not been explicitly detailed in published research. However, based on its chemical structure, several enzymatic biotransformations can be predicted.
The nitro group is susceptible to reduction by various nitroreductases, a critical metabolic pathway for many xenobiotics. nih.gov This reduction can proceed through a series of intermediates to form nitroso, hydroxylamino, and ultimately, amino derivatives. Both cytosolic and microsomal reductases, including NADPH:cytochrome P450 reductase, could be involved in this process.
The pyridine N-oxide moiety can also be a target for enzymatic action. While N-oxidation is a common metabolic pathway, the reverse reaction, the reduction of the N-oxide, can also occur. For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) has been documented, often employing iron in the presence of acids in synthetic chemistry, which can mimic some biological reduction processes. semanticscholar.org
Furthermore, the pyridine ring itself can undergo oxidation mediated by cytochrome P450 (CYP) enzymes. Hydroxylation at various positions on the ring is a common metabolic route for many pyridine-containing drugs. CYP enzymes such as CYP3A4 are known to metabolize a wide range of xenobiotics and could potentially hydroxylate the pyridine ring of 4-Pyridinamine, 3-nitro-, 1-oxide. mdpi.com The amino group could also be a site for metabolic transformations, such as N-acetylation.
Identification of Biotransformation Products and Their Formation Mechanisms
Specific biotransformation products of 4-Pyridinamine, 3-nitro-, 1-oxide have not been identified in the available literature. Based on the potential enzymatic pathways described above, a number of metabolites could be hypothesized to form.
Table 1: Postulated Biotransformation Products of 4-Pyridinamine, 3-nitro-, 1-oxide
| Postulated Metabolite | Formation Mechanism |
| 4-Amino-3-nitroso-pyridine-1-oxide | Partial reduction of the nitro group |
| 4-Amino-3-hydroxylamino-pyridine-1-oxide | Further reduction of the nitro group |
| 3,4-Diaminopyridine-1-oxide | Complete reduction of the nitro group |
| 4-Pyridinamine, 3-nitro- | Reduction of the N-oxide |
| Hydroxylated derivatives | Cytochrome P450-mediated oxidation of the pyridine ring |
| N-acetyl-4-pyridinamine, 3-nitro-, 1-oxide | N-acetylation of the amino group |
The formation of these products would depend on the specific enzymes present in the in vitro system and the reaction conditions. The reduction of the nitro group is often a key activation step for the biological activity of nitroaromatic compounds, leading to the formation of reactive intermediates that can bind to cellular macromolecules.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Synthesis and Evaluation of Structural Analogs
While there are no specific studies detailing the synthesis and evaluation of a focused library of structural analogs of 4-Pyridinamine, 3-nitro-, 1-oxide for mechanistic insights, the broader literature on pyridine derivatives provides a basis for understanding potential SAR. The synthesis of various substituted pyridine N-oxides is well-established, often involving the oxidation of the corresponding pyridine followed by nitration or other substitutions. semanticscholar.org
To probe the mechanistic role of the different functional groups in 4-Pyridinamine, 3-nitro-, 1-oxide, a systematic series of analogs could be synthesized.
Table 2: Proposed Structural Analogs for SAR Studies
| Analog | Modification | Rationale |
| 4-Aminopyridine-1-oxide | Removal of the nitro group | To assess the contribution of the nitro group to activity. |
| 3-Nitropyridine-1-oxide | Removal of the amino group | To evaluate the role of the amino group in target binding or metabolic stability. |
| 4-Pyridinamine, 3-nitro- | Removal of the N-oxide | To determine the importance of the N-oxide functionality. |
| Analogs with varied substituents at the 3-position | Replacement of the nitro group with other electron-withdrawing or electron-donating groups | To probe the electronic requirements for activity. |
| Analogs with varied substituents at the 4-position | Replacement of the amino group with other functional groups | To explore the steric and electronic requirements at this position. |
Correlation of Structural Modifications with Molecular Interaction Profiles
The evaluation of these synthesized analogs in relevant biological assays would be crucial to establish a clear SAR. For instance, if the primary mechanism of action involves interaction with a specific protein target, the binding affinities of the analogs could be correlated with their structural features. A review of pyridine derivatives has shown that the presence and position of substituents like -OH, -C=O, and -NH2 can significantly enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov
For 4-Pyridinamine, 3-nitro-, 1-oxide, it is hypothesized that the nitro group, being strongly electron-withdrawing, and the N-oxide group, which can influence the electronic properties of the pyridine ring, are critical for its biological activity. nih.gov The amino group could be involved in hydrogen bonding interactions with a biological target. By systematically modifying these functional groups and observing the resulting changes in biological activity, a predictive SAR model could be developed. This would not only elucidate the mechanism of action of the parent compound but also guide the design of more potent and selective analogs.
Chemoinformatic and Cheminformatic Approaches to Biological Profiling (Computational Screening for potential mechanisms)
The exploration of the biological activities of novel chemical entities like 4-Pyridinamine, 3-nitro-, 1-oxide is increasingly reliant on computational, or in silico, methods. These approaches offer a rapid and cost-effective means to predict potential biological targets, understand mechanisms of action, and estimate pharmacokinetic and toxicity profiles before extensive laboratory testing is undertaken. For 4-Pyridinamine, 3-nitro-, 1-oxide, a compound with limited published biological data, chemoinformatic and cheminformatic strategies provide a foundational framework for guiding future in vitro and in vivo research.
A primary application of chemoinformatics in this context is the prediction of potential biological targets. This is often achieved through "target fishing" or "target identification" algorithms that compare the structural and physicochemical properties of the query molecule to large databases of compounds with known biological activities. nih.gov Platforms such as TargetHunter, PLATO (Polypharmacology pLATform predictiOn), and the Small Molecule Suite utilize various methods, including ligand-based similarity searches and machine learning models, to generate a ranked list of putative protein targets. nih.govnih.govmdpi.com For a molecule like 4-Pyridinamine, 3-nitro-, 1-oxide, these tools would analyze its distinct features—the pyridine-N-oxide core, the electron-withdrawing nitro group, and the amino substituent—to identify known proteins that bind to similar pharmacophores.
For instance, a hypothetical target prediction for 4-Pyridinamine, 3-nitro-, 1-oxide might yield the results shown in the interactive table below. Such a prediction would be based on the principle of chemical similarity, where the algorithm identifies known bioactive molecules that share structural motifs with the query compound.
Table 1: Hypothetical Predicted Biological Targets for 4-Pyridinamine, 3-nitro-, 1-oxide This table is for illustrative purposes only and is based on the capabilities of computational prediction tools.
| Predicted Target Class | Specific Example Target | Prediction Score/Confidence | Rationale for Prediction |
|---|---|---|---|
| Kinases | Cyclin-dependent kinase 2 (CDK2) | High | The pyridine core is a common scaffold in kinase inhibitors. nih.gov |
| Nitroreductases | E. coli nitroreductase | High | The nitroaromatic group is a substrate for these enzymes. |
| DNA modifying enzymes | DNA gyrase | Moderate | Aromatic and planar structures can intercalate with DNA. researchgate.net |
Another critical chemoinformatic approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or toxicity. For nitroaromatic compounds, numerous QSAR models have been developed to predict toxicity. nih.govmdpi.comnih.gov These models often highlight the importance of descriptors such as the octanol-water partition coefficient (logP) for hydrophobicity, the energy of the lowest unoccupied molecular orbital (ELUMO) as a measure of electron-accepting ability, and various steric and electronic parameters. mdpi.com By inputting the calculated descriptors for 4-Pyridinamine, 3-nitro-, 1-oxide into a relevant QSAR model, a prediction of its potential toxicity can be generated.
The table below illustrates the kind of data that would be used in a QSAR analysis for 4-Pyridinamine, 3-nitro-, 1-oxide compared to other nitroaromatic compounds.
Table 2: Illustrative Physicochemical Descriptors for QSAR Analysis This table contains hypothetical data for illustrative purposes.
| Compound | Molecular Weight ( g/mol ) | LogP | ELUMO (eV) | Predicted Toxicity (e.g., -log(LC50)) |
|---|---|---|---|---|
| 4-Pyridinamine, 3-nitro-, 1-oxide | 155.11 | -0.8 | -2.5 | 3.2 |
| Nitrobenzene | 123.11 | 1.85 | -1.9 | 2.8 |
Furthermore, molecular docking simulations represent a powerful tool for visualizing and evaluating potential interactions between a ligand and a target protein at the atomic level. mdpi.comnih.gov Once a putative target is identified, for example, a bacterial DNA gyrase, a 3D model of 4-Pyridinamine, 3-nitro-, 1-oxide can be computationally "docked" into the active site of the protein. The simulation calculates the binding energy and identifies key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions. This provides a mechanistic hypothesis for how the compound might exert its biological effect.
Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of early-stage drug discovery. nih.gov Various computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for off-target toxicity. For 4-Pyridinamine, 3-nitro-, 1-oxide, these predictions would be heavily influenced by the presence of the polar N-oxide and amino groups, as well as the reactive nitro group, which is often associated with metabolic liabilities and potential mutagenicity.
Advanced Analytical Methodologies for 4 Pyridinamine, 3 Nitro , 1 Oxide in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 4-Pyridinamine, 3-nitro-, 1-oxide, enabling its separation from starting materials, intermediates, and byproducts, as well as its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time monitoring of the synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide. The development of a robust HPLC method allows researchers to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.
A typical approach for method development involves reversed-phase chromatography. This is often preferred for polar compounds like pyridine (B92270) N-oxide derivatives. A C18 column is a common stationary phase choice, offering excellent separation capabilities for a wide range of analytes. The mobile phase composition is critical and is usually a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid, helps to ensure good peak shape and reproducibility by controlling the ionization state of the analyte. For instance, the synthesis of a related compound, 4-amino-3-nitropyridine (B158700), is monitored using thin-layer chromatography (TLC), a precursor to HPLC, highlighting the importance of chromatographic monitoring in such syntheses. chemicalbook.com
Table 1: Illustrative HPLC Method Parameters for Reaction Monitoring
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 330 nm |
| Injection Volume | 10 µL |
This method allows for the effective separation of the polar 4-Pyridinamine, 3-nitro-, 1-oxide from less polar starting materials and intermediates. The dual-wavelength UV detection can be used to selectively monitor the aromatic starting materials and the nitro-aromatic product.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. However, 4-Pyridinamine, 3-nitro-, 1-oxide, with its polar amino and nitro groups and the N-oxide functionality, is not inherently volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis. sigmaaldrich.comthermofisher.com
Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino groups. sigmaaldrich.comthermofisher.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino group with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the analyte.
Table 2: Example of a GC-MS Method for Derivatized 4-Pyridinamine, 3-nitro-, 1-oxide
| Parameter | Condition |
| Derivatization Reagent | MTBSTFA |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| MS Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 m/z |
The resulting TBDMS derivative of 4-Pyridinamine, 3-nitro-, 1-oxide can be readily separated and detected by GC-Mass Spectrometry (GC-MS), providing both retention time and mass spectral data for confident identification.
Capillary Electrophoresis (CE) for Purity Assessment in Research Batches
Capillary Electrophoresis (CE) offers a high-resolution separation mechanism based on the differential migration of charged species in an electric field. This technique is particularly valuable for the purity assessment of research batches of 4-Pyridinamine, 3-nitro-, 1-oxide, as it can resolve impurities with very similar structures that may be difficult to separate by HPLC. nih.gov
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the capillary is filled with a background electrolyte (BGE). The separation is based on the charge-to-size ratio of the analytes. For a compound like 4-Pyridinamine, 3-nitro-, 1-oxide, its purity can be assessed by monitoring for the presence of any unexpected peaks in the electropherogram. The high efficiency of CE allows for the detection of even minor impurities. nih.gov
The development of a CE method would involve optimizing the BGE composition (pH, ionic strength), applied voltage, and capillary temperature to achieve the best separation of the main component from any potential impurities, such as precursors or degradation products.
Mass Spectrometry for Structural Elucidation of Reaction Intermediates and Products
Mass Spectrometry (MS) is a cornerstone technique for the structural elucidation of newly synthesized compounds. It provides information about the molecular weight and the elemental composition of a molecule, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of 4-Pyridinamine, 3-nitro-, 1-oxide and its reaction intermediates. nih.govalgimed.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) and Orbitrap can measure mass-to-charge ratios (m/z) with very high accuracy, typically within 5 parts per million (ppm). rsc.org
This high accuracy allows for the calculation of a unique elemental composition for a given m/z value, which is invaluable for confirming the identity of a newly synthesized compound. For example, the theoretical exact mass of the protonated molecule of 4-Pyridinamine, 3-nitro-, 1-oxide ([M+H]⁺) can be calculated, and the experimentally measured accurate mass from an HRMS instrument should match this value within a narrow tolerance.
Table 3: Theoretical vs. Experimental Accurate Mass Data
| Ion | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 156.0353 | 156.0351 | -1.3 | C₅H₆N₃O₃ |
Such data provides strong evidence for the successful synthesis of the target compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by analyzing its fragmentation patterns. nih.govnih.govunito.it In an MS/MS experiment, the precursor ion of interest (e.g., the protonated molecule of 4-Pyridinamine, 3-nitro-, 1-oxide) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed.
The fragmentation pattern provides a "fingerprint" of the molecule's structure. For pyridine N-oxide derivatives, characteristic fragmentation pathways often involve the loss of the oxygen atom from the N-oxide group, or the loss of the nitro group. researchgate.net The fragmentation of the pyridine ring itself can also provide valuable structural information. By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be built. nih.govnih.govunito.it
For 4-Pyridinamine, 3-nitro-, 1-oxide, key fragmentation pathways could include:
Loss of an oxygen atom: [M+H-O]⁺
Loss of the nitro group: [M+H-NO₂]⁺
Loss of hydroxyl radical from the N-oxide: [M+H-•OH]⁺, a characteristic fragmentation for N-oxides. researchgate.net
Cleavage of the pyridine ring.
By combining the information from HRMS and MS/MS, a comprehensive and confident structural elucidation of 4-Pyridinamine, 3-nitro-, 1-oxide and any reaction intermediates or byproducts can be achieved.
Isotopic Labeling coupled with Mass Spectrometry for Mechanistic Studies
Isotopic labeling, when paired with the sensitivity and specificity of mass spectrometry (MS), serves as a powerful tool for tracing the pathways of chemical reactions and metabolic processes. This methodology involves the strategic replacement of one or more atoms in the 4-Pyridinamine, 3-nitro-, 1-oxide molecule with their heavier, stable isotopes (e.g., replacing ¹⁴N with ¹⁵N, ¹²C with ¹³C, or ¹H with ²H).
In a typical mechanistic study, both the isotopically labeled and unlabeled versions of the compound would be subjected to a specific reaction or biological system. By analyzing the resulting products and intermediates with high-resolution mass spectrometry, researchers can precisely track the fate of the labeled atoms. The mass shift corresponding to the incorporated isotope allows for the unambiguous differentiation between atoms originating from the parent molecule and those from other reagents or the surrounding environment.
For instance, to investigate the mechanism of a nucleophilic substitution reaction at the pyridine ring, one could synthesize 4-Pyridinamine, 3-nitro-, 1-oxide with a ¹⁵N-labeled amino group. The mass spectra of the reaction products would reveal whether the original amino group is retained or displaced during the reaction. This technique is invaluable for distinguishing between proposed reaction pathways, identifying transient intermediates, and understanding rearrangement processes at a molecular level. Stable isotope labeling in conjunction with HPLC-ESI-MS/MS has been effectively used to quantify the formation of specific guanine (B1146940) lesions induced by related nitroaromatic compounds, demonstrating the power of this approach in mapping carcinogen-DNA interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
Multinuclear NMR Techniques (¹H, ¹³C, ¹⁵N) for Site-Specific Investigations
Multinuclear NMR studies are crucial for a complete structural assignment of 4-Pyridinamine, 3-nitro-, 1-oxide. By analyzing the spectra of ¹H, ¹³C, and ¹⁵N nuclei, researchers can probe the electronic environment of nearly every atom within the molecule. nih.gov
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. For this compound, the aromatic protons on the pyridine ring would exhibit distinct chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and N-oxide groups.
¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the attached functional groups. The N-oxide functionality, for example, generally causes a significant shielding effect on the ¹⁵N chemical shifts. nih.gov
¹⁵N NMR: Nitrogen-15 NMR is particularly informative for this molecule, as it contains three distinct nitrogen atoms (amino, nitro, and N-oxide). The ¹⁵N chemical shifts provide direct insight into the electronic state and hybridization of each nitrogen center. Studies on similar substituted 4-nitropyridine (B72724) N-oxides have shown that the N-oxide group has the most pronounced shielding effect on the ¹⁵N NMR chemical shifts, an effect that is heavily influenced by the 4-nitro group. nih.gov
The table below summarizes typical chemical shift ranges observed in related substituted nitropyridine N-oxides, illustrating the influence of the various functional groups.
| Nucleus | Position | Typical Chemical Shift (ppm) | Influencing Factors |
| ¹H | H-2, H-6 | 8.0 - 9.0 | Deshielded by adjacent N-oxide and nitro group |
| H-3, H-5 | 7.0 - 8.0 | Influenced by both electron-donating and withdrawing groups | |
| NH₂ | 5.0 - 7.0 | Broad signal, position dependent on solvent and concentration | |
| ¹³C | C-4 | 145 - 155 | Directly attached to the strongly electron-withdrawing nitro group |
| C-2, C-6 | 135 - 145 | Influenced by the N-oxide and adjacent substituents | |
| C-3, C-5 | 110 - 125 | Shielded relative to other ring carbons | |
| ¹⁵N | N-oxide | -120 to -100 | Shielded compared to pyridine, influenced by 4-substituent |
| NO₂ | -20 to 0 | Typical range for nitro groups | |
| NH₂ | -320 to -300 | Typical range for amino groups |
Note: These are representative values based on related structures; actual shifts for 4-Pyridinamine, 3-nitro-, 1-oxide may vary.
2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. These techniques correlate different nuclei, revealing their connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the proton framework of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons or nitrogens to which they are attached. It is the primary method for assigning the ¹³C and ¹⁵N signals based on the already-assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are bonded. This is invaluable for determining stereochemistry and conformation by revealing through-space proximity of different parts of the molecule.
| 2D NMR Technique | Information Provided | Application for 4-Pyridinamine, 3-nitro-, 1-oxide |
| COSY | ¹H-¹H scalar coupling | Establishes connectivity between adjacent protons on the pyridine ring. |
| HSQC | One-bond ¹H-X correlation (X=¹³C, ¹⁵N) | Unambiguously assigns carbon and nitrogen atoms bonded to protons. |
| HMBC | Multiple-bond ¹H-X correlation | Confirms the positions of the amino and nitro groups relative to the ring protons and N-oxide. Assigns quaternary carbons. |
| NOESY | ¹H-¹H through-space proximity | Analyzes molecular conformation and potential intramolecular hydrogen bonding. |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and intermolecular interactions.
Crystal Growth and Diffraction Data Collection
The first and often most challenging step is to grow single crystals of high quality. For a derivative of 4-Pyridinamine, 3-nitro-, 1-oxide, this would typically be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in a suitable solvent or solvent mixture.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.
Refinement and Analysis of Crystal Structures
The collected diffraction data are processed to generate an electron density map of the crystal's unit cell. From this map, an initial model of the molecular structure can be built. This model is then refined against the experimental data, a process that adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit.
The final refined structure provides a wealth of information:
Precise Molecular Geometry: Accurate bond lengths and angles confirm the connectivity and can reveal electronic effects, such as the influence of the nitro and N-oxide groups on the pyridine ring's geometry.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice. This includes identifying and characterizing hydrogen bonds (e.g., between the amino group of one molecule and the N-oxide or nitro group of a neighbor), pi-pi stacking interactions between pyridine rings, and other van der Waals forces. These interactions are crucial for understanding the physical properties of the solid material. dtic.mil
Conformation: The crystal structure provides a definitive snapshot of the molecule's solid-state conformation, including the planarity of the ring and the orientation of the substituent groups.
| Step | Description | Key Outcome |
| Crystal Growth | Preparation of a single, defect-free crystal. | A sample suitable for X-ray diffraction. |
| Data Collection | Irradiating the crystal with X-rays and recording the diffraction pattern. | A dataset of diffraction spot intensities and positions. |
| Structure Solution | Using the diffraction data to generate an initial electron density map and atomic model. | A preliminary molecular structure. |
| Structure Refinement | Iteratively improving the fit between the calculated and observed diffraction data. | A final, highly accurate 3D structure with precise atomic coordinates. |
| Analysis | Examination of bond lengths, angles, and intermolecular forces. | Detailed insight into molecular geometry, conformation, and crystal packing. dtic.mil |
Advanced Spectroscopic Methods for Environmental and Biological Matrix Analysis (Research-Scale)
Advanced spectroscopic techniques offer the sensitivity and selectivity required for the detection and quantification of "4-Pyridinamine, 3-nitro-, 1-oxide" in intricate samples. These methods are instrumental in research settings for applications ranging from reaction kinetics to metabolic studies.
UV-Vis Spectroscopy for Concentration Monitoring in Solutions
UV-Vis spectroscopy is a fundamental and accessible technique for monitoring the concentration of "4-Pyridinamine, 3-nitro-, 1-oxide" in solution. The presence of the nitro-substituted pyridine N-oxide chromophore gives rise to characteristic absorption bands in the ultraviolet-visible spectrum. While specific experimental data for "4-Pyridinamine, 3-nitro-, 1-oxide" is not extensively documented in publicly available literature, the spectroscopic properties can be inferred from structurally similar compounds, such as 4-nitropyridine N-oxide.
The electronic transitions in these molecules are typically of the π → π* and n → π* type. The position and intensity of the absorption maxima are sensitive to the solvent polarity, a phenomenon known as solvatochromism. For instance, research on 4-nitropyridine N-oxide has demonstrated its utility as a solvatochromic indicator, with absorption maxima shifting in response to the hydrogen-bond donor ability of the solvent. semanticscholar.org This suggests that the amino group in "4-Pyridinamine, 3-nitro-, 1-oxide" would further influence the electronic distribution and, consequently, the UV-Vis absorption spectrum.
In a research context, a calibration curve would be established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the quantification of the compound in unknown samples.
Table 1: Expected UV-Vis Absorption Characteristics of 4-Pyridinamine, 3-nitro-, 1-oxide in Different Solvents (Hypothetical Data Based on Analogous Compounds)
| Solvent | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |
| Hexane | 320 - 340 | 10,000 - 15,000 |
| Ethanol | 330 - 355 | 12,000 - 18,000 |
| Water | 335 - 360 | 13,000 - 20,000 |
Note: This table presents hypothetical data based on the known behavior of similar nitro-aromatic and pyridine N-oxide compounds. Actual experimental values would need to be determined empirically.
Fluorescence Spectroscopy for Derivatization Studies
Native "4-Pyridinamine, 3-nitro-, 1-oxide" is not expected to be strongly fluorescent due to the presence of the nitro group, which often quenches fluorescence. However, fluorescence spectroscopy can be a powerful tool for its detection and quantification following derivatization. The primary aromatic amine group of the molecule is a prime target for reaction with various fluorogenic reagents.
Derivatization serves to introduce a fluorophore into the molecule, thereby enabling highly sensitive detection. A common strategy involves the reaction of the primary amine with a reagent that becomes fluorescent upon binding. Several classes of reagents are suitable for this purpose, including those that react with amines to form stable, highly fluorescent products.
One such class of reagents is the N-hydroxysuccinimide (NHS) esters of fluorescent carboxylic acids. For example, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) readily reacts with primary amines under mild conditions to yield highly fluorescent derivatives. sigmaaldrich.com This approach offers good selectivity and results in stable products suitable for analysis. sigmaaldrich.com Another widely used reagent is fluorescamine, which reacts rapidly with primary amines to form intensely fluorescent pyrrolinone products. nih.gov The resulting increase in fluorescence intensity can be directly correlated to the concentration of the original amine. nih.gov
The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible conversion of "4-Pyridinamine, 3-nitro-, 1-oxide" to its fluorescent derivative. Following derivatization, the sample can be analyzed using a spectrofluorometer, with the excitation and emission wavelengths chosen to maximize the signal from the fluorescent product.
Table 2: Potential Fluorogenic Reagents for Derivatization of 4-Pyridinamine, 3-nitro-, 1-oxide
| Reagent | Reactive Group | Resulting Fluorescent Product | Excitation λmax (nm) (Typical) | Emission λmax (nm) (Typical) |
| Fluorescamine | Primary Amine | Pyrrolinone | ~390 | ~475 |
| Dansyl Chloride | Primary Amine | Sulfonamide | ~340 | ~520 |
| o-Phthalaldehyde (OPA) with a thiol | Primary Amine | Isoindole | ~340 | ~455 |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary Amine | NBD-amine | ~470 | ~530 |
The selection of the appropriate derivatization reagent will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The combination of derivatization with a separation technique like High-Performance Liquid Chromatography (HPLC) can provide even greater selectivity and allow for the analysis of the compound in highly complex mixtures.
Future Research Directions and Unexplored Avenues for 4 Pyridinamine, 3 Nitro , 1 Oxide
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 4-Pyridinamine, 3-nitro-, 1-oxide could focus on moving beyond traditional, often harsh, nitration and oxidation methods. researchgate.netnih.gov
Prospective research could investigate:
Catalytic C-H Amination and Nitration: Direct functionalization of a pre-formed pyridine-N-oxide scaffold would be a highly atom-economical approach. Research into regioselective C-H amination and nitration using transition metal catalysts or organocatalysts could provide a more direct and efficient synthesis.
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and precise control over reaction conditions, particularly for nitration reactions which can be highly exothermic.
Biocatalytic Synthesis: The use of engineered enzymes, such as monooxygenases or nitroreductases (in reverse), could offer a highly selective and sustainable route to the target molecule or its precursors.
A comparative table of a traditional versus a proposed sustainable synthetic route is presented below.
| Feature | Traditional Route | Proposed Sustainable Route |
| Starting Materials | Pyridine (B92270), strong acids, nitrating agents | Substituted anilines, bio-based precursors |
| Reagents | Peroxyacids, sulfuric acid, nitric acid | H₂O₂, enzyme catalysts, mild oxidants |
| Solvents | Chlorinated solvents, excess acid | Water, bio-solvents, or solvent-free conditions |
| Number of Steps | Multiple, with intermediate purifications | Fewer steps, potentially a one-pot synthesis |
| Waste Generation | High, including acidic and organic waste | Low, with biodegradable or recyclable byproducts |
| Safety Concerns | Use of strong oxidizers and corrosive acids | Milder reaction conditions, reduced risk |
Discovery of Unconventional Reactivity Patterns and Catalytic Applications
The interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the versatile N-oxide moiety suggests that 4-Pyridinamine, 3-nitro-, 1-oxide could exhibit unique reactivity. The N-oxide group, in particular, is known to activate the pyridine ring for both nucleophilic and electrophilic attack and can act as a catalyst itself. scripps.eduresearchgate.netresearchgate.net
Future research avenues include:
Organocatalysis: Chiral derivatives of 4-Pyridinamine, 3-nitro-, 1-oxide could be synthesized and evaluated as nucleophilic organocatalysts in asymmetric transformations. mdpi.comacs.orgnih.gov The existing functionalities could be modified to create novel catalyst scaffolds.
Frustrated Lewis Pair (FLP) Chemistry: The basic nitrogen of the amino group and a suitably positioned Lewis acidic center could potentially form an FLP, enabling the activation of small molecules like H₂, CO₂, and olefins.
Photoredox Catalysis: The nitroaromatic system might participate in photoinduced electron transfer processes, suggesting potential applications as a photoredox catalyst or as a substrate in novel light-driven reactions. acs.org
Transition Metal Ligand: The compound could serve as a novel ligand for transition metals, with the different nitrogen and oxygen atoms providing multiple coordination sites. The electronic properties of the resulting complexes could be tuned by the substituents, leading to applications in catalysis.
Advanced Computational Modeling for Predictive Chemistry and Biological Interactions
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. mdpi.com For 4-Pyridinamine, 3-nitro-, 1-oxide, computational studies would be invaluable.
A proposed computational study is outlined in the table below.
| Computational Method | Property to be Investigated | Rationale |
| Density Functional Theory (DFT) | Geometric and electronic structure, bond dissociation energies, reaction pathways | To understand the fundamental properties and predict reactivity, such as the most likely site for metabolic attack or the trigger bond in energetic applications. rsc.orgworldscientific.com |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | To predict its photophysical properties and guide its potential use in photochemistry or as a fluorescent probe. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or toxicity | To build models that correlate structural features with biological outcomes, aiding in the design of derivatives with improved properties. nih.govdoi.org |
| Molecular Dynamics (MD) Simulations | Interaction with biological macromolecules (e.g., enzymes, DNA) | To simulate the binding and dynamic behavior of the compound at a molecular target, providing insights into its mechanism of action. |
These computational approaches can help in understanding the structure-activity relationships of nitroaromatic compounds and pyridine derivatives, potentially leading to the design of new therapeutic agents. nih.govnih.govnih.gov
Investigation of Uncharted Biological Mechanisms and Molecular Targets
The presence of a nitroaromatic group, a common feature in many bioactive compounds, suggests that 4-Pyridinamine, 3-nitro-, 1-oxide could have interesting biological properties. nih.govnih.govscielo.br The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. lifechemicals.comresearchgate.net
Future research should focus on:
Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including kinases, proteases, and microbial pathogens.
Mechanism of Action Studies: If activity is found, detailed mechanistic studies will be crucial. For instance, the nitro group could be bioreduced in hypoxic environments, a property exploited in drugs targeting hypoxic tumors. nih.gov
Prodrug Development: The N-oxide or nitro group could be designed to be cleaved under specific physiological conditions, releasing an active form of a drug.
Metabolite Identification: Understanding how the compound is metabolized in biological systems is essential for any potential therapeutic application. Computational models can predict sites of metabolism, which can then be verified experimentally. nih.gov
Development of 4-Pyridinamine, 3-nitro-, 1-oxide as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. The unique structure of 4-Pyridinamine, 3-nitro-, 1-oxide makes it an interesting candidate for development as a chemical probe.
Potential avenues for exploration include:
Fluorescent Probes: Modification of the pyridine ring with fluorophores could lead to probes for specific enzymes or cellular environments. The nitro group's quenching ability could be exploited to create "turn-on" fluorescent probes that light up upon reaction.
Probes for Hypoxia: As nitroaromatic compounds are often reduced under hypoxic conditions, derivatives of 4-Pyridinamine, 3-nitro-, 1-oxide could be developed as imaging agents for hypoxic tissues, such as those found in solid tumors.
Affinity-Based Probes: The amino group provides a convenient handle for attaching affinity tags or reactive groups for target identification studies.
Chemosensors: The compound's ability to interact with metal ions or other small molecules could be harnessed to develop chemosensors, with the nitro group potentially providing a colorimetric or fluorescent signal. researchgate.net
Integration of Machine Learning and AI in Research on 4-Pyridinamine, 3-nitro-, 1-oxide
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. nih.govresearchgate.netresearchgate.net
Future research could leverage AI and ML to:
Predict Properties: Develop ML models to predict the physicochemical and biological properties of a virtual library of derivatives of 4-Pyridinamine, 3-nitro-, 1-oxide, allowing for the rapid screening of thousands of potential compounds. nih.gov
Optimize Synthetic Routes: Use AI algorithms to analyze the chemical literature and propose novel, efficient synthetic routes to the target molecule and its analogs.
De Novo Drug Design: Employ generative models to design novel molecules based on the 4-Pyridinamine, 3-nitro-, 1-oxide scaffold with optimized properties for a specific biological target.
Analyze High-Content Screening Data: Use ML to analyze the large datasets generated from biological screening, identifying subtle structure-activity relationships that might be missed by traditional analysis methods.
Application as a Building Block in Complex Chemical Architectures and Materials Science (Conceptual)
The functional group handles on 4-Pyridinamine, 3-nitro-, 1-oxide make it an attractive building block for the synthesis of more complex molecules and functional materials. lifechemicals.com
Conceptual applications include:
Synthesis of Complex Natural Products: The compound could serve as a key intermediate in the total synthesis of complex alkaloids or other natural products containing a substituted pyridine core.
Development of Novel Polymers: The amino group could be used for polymerization, leading to novel polymers with interesting electronic or thermal properties. The pyridine N-oxide and nitro groups could be used to tune the properties of the resulting material.
Creation of Metal-Organic Frameworks (MOFs): The compound could act as a multitopic linker for the construction of MOFs with potential applications in gas storage, separation, and catalysis.
Functional Dyes and Pigments: The chromophoric nitroaromatic system suggests that derivatives of this compound could be explored as novel dyes or pigments with specialized properties.
Q & A
Q. What advanced delivery systems enhance therapeutic efficacy in 4-NQO models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
